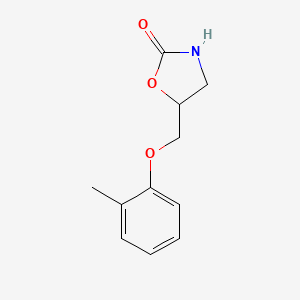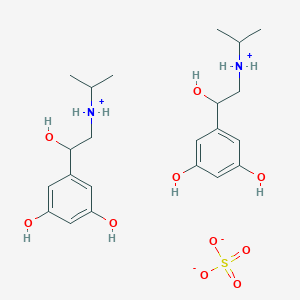
Metaproterenol sulfate
Vue d'ensemble
Description
Metaproterenol, also known as Orciprenaline, is a bronchodilator used to treat conditions such as asthma, bronchitis, and emphysema . It belongs to the family of medicines known as adrenergic bronchodilators . It is available in tablet form and each tablet contains 10 mg or 20 mg of metaproterenol sulfate .
Molecular Structure Analysis
Metaproterenol has a molecular formula of C11H17NO3 . The IUPAC name is 5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol . The molecular weight is 211.26 g/mol .Chemical Reactions Analysis
A colorimetric method is described for the determination of metaproterenol sulfate. The method is based on measurement of a colored species formed when metaproterenol sulfate is treated with diazotized dapsone, p-nitroaniline, or benzocaine at room temperature .Applications De Recherche Scientifique
Cholinesterase Inhibition and Bronchodilator Applications
Metaproterenol sulfate, along with isoproterenol, has been studied for its potential role in inhibiting human cholinesterases, particularly butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). This research is significant in understanding the bioconversion of bronchodilators like bambuterol into their active forms, a process influenced by BChE gene polymorphism and stereoselectivity. The study by Bosak et al. (2012) found that metaproterenol and its derivatives can act as selective BChE inhibitors, indicating a possible impact on the efficacy of bronchodilators in patients with specific genetic profiles (Bosak et al., 2012).
Influence on Growth and Carcass Quality in Broiler Chickens
In the field of veterinary science, metaproterenol sulfate's effects on growth and carcass quality in broiler chickens were investigated by Tahmasbi (2006). The study assessed the impact of metaproterenol, a β2 adrenergic agonist, in combination with varying levels of lysine. The results showed that metaproterenol significantly improved body weight gain, carcass efficiency, and breast weight, offering insights into its potential application in poultry farming (Tahmasbi, 2006).
Role in Metabolomics and Metabolite Identification
Impact on Respiratory Function in Different Populations
The bronchodilatory response to metaproterenol sulfate was studied by Schilero et al. (2004) in individuals with spinal cord injuries. This research found that subjects with tetraplegia exhibited greater bronchodilation in response to inhaled metaproterenol sulfate compared to subjects with paraplegia, highlighting its differential impact on respiratory function based on the level of spinal cord injury (Schilero et al., 2004).
Mécanisme D'action
Target of Action
Metaproterenol sulfate, also known as Orciprenaline sulfate, primarily targets the β2-adrenergic receptors . These receptors are predominantly expressed in the lungs, uterus, and vasculature supplying skeletal muscles . The β2-adrenergic receptors play a crucial role in mediating bronchodilation, which is the expansion of the bronchial air passages.
Mode of Action
Orciprenaline acts as a moderately selective agonist for the β2-adrenergic receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Orciprenaline’s interaction with the β2-adrenergic receptors triggers a series of events leading to the relaxation of bronchial smooth muscles .
Biochemical Pathways
The interaction of Orciprenaline with the β2-adrenergic receptors stimulates an enzyme called adenyl cyclase . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (c-AMP) . The increase in c-AMP levels leads to the relaxation of bronchial smooth muscles and inhibition of the release of inflammatory mediators from mast cells . These mediators are involved in promoting immediate hypersensitivity reactions, which are common in conditions like asthma.
Pharmacokinetics
The pharmacokinetics of Metaproterenol sulfate involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, less than 10% of the drug is absorbed intact . It undergoes extensive first-pass metabolism in the liver, with about 40% of the oral dose being available . The onset of action for bronchodilation is approximately 30 minutes, with a peak effect at about 1 hour . The duration of action lasts for about 2 to 6 hours, regardless of the route of administration .
Result of Action
The primary result of Orciprenaline’s action is the relaxation of bronchial smooth muscles , leading to bronchodilation . This helps improve airflow and makes breathing easier in conditions like asthma and chronic obstructive pulmonary disease (COPD). It also inhibits the release of inflammatory mediators from mast cells, reducing inflammation and hypersensitivity in the airways .
Safety and Hazards
Metaproterenol may cause serious side effects. These include chest pain, fast heart rate, pounding heartbeats or fluttering in your chest, a light-headed feeling, tremors, or worsening or no improvement in symptoms . Common side effects may include nervousness, headache, dizziness, drowsiness, nausea, diarrhea, upset stomach, dry mouth, tired feeling, or sleep problems .
Propriétés
IUPAC Name |
5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H17NO3.H2O4S/c2*1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8;1-5(2,3)4/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFFGUZYVNDHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=CC(=C1)O)O)O.CC(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045391 | |
| Record name | Orciprenaline sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Metaproterenol sulfate | |
CAS RN |
5874-97-5 | |
| Record name | Orciprenaline sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Orciprenaline sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METAPROTERENOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ20H50YF0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-Benzene-1,4-Diylbis[6-(1,4,5,6-Tetrahydropyrimidin-2-Yl)-1h-Indole]](/img/structure/B1676254.png)
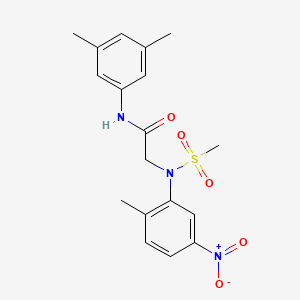

![(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/no-structure.png)
![Methyl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B1676258.png)
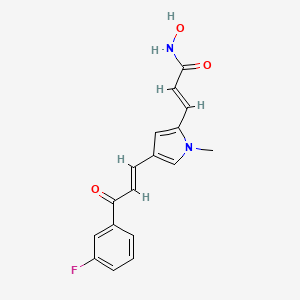
![4'-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1676260.png)
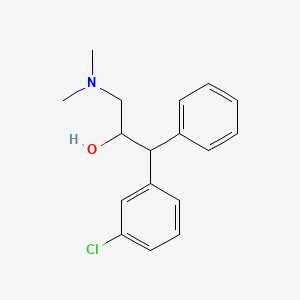

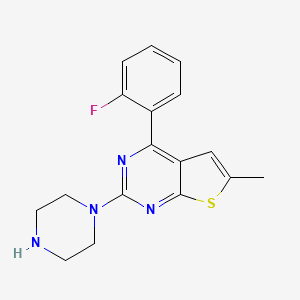
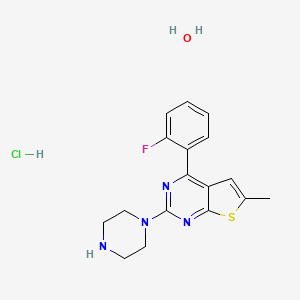
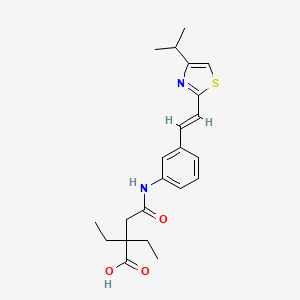
![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine](/img/structure/B1676271.png)
